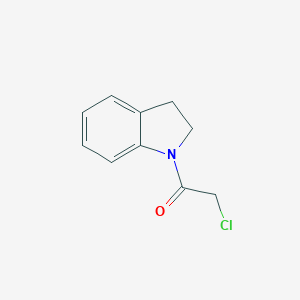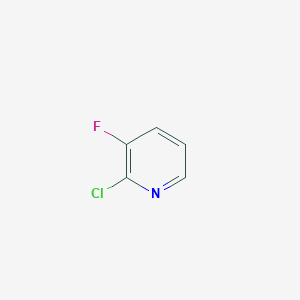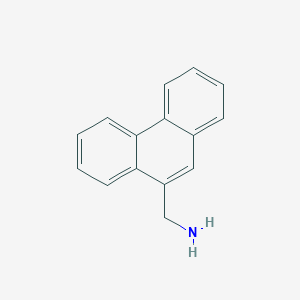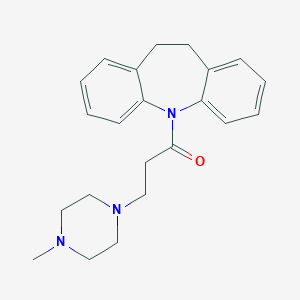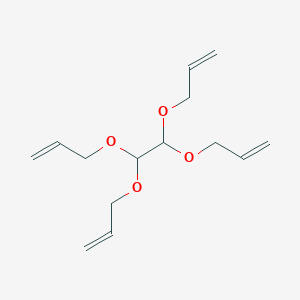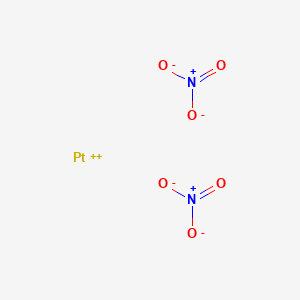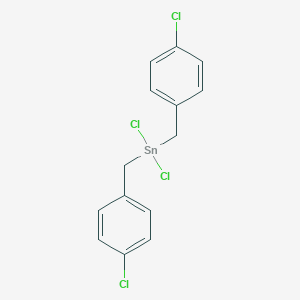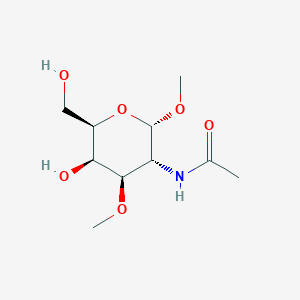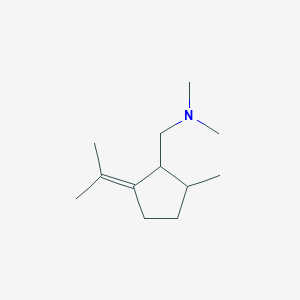
N,N-Dimethyl-1-(2-methyl-5-propan-2-ylidene-cyclopentyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-1-(2-methyl-5-propan-2-ylidene-cyclopentyl)methanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMCM, and it is a derivative of cyclopentylmethylamine.
作用機序
The mechanism of action of DMCM involves the inhibition of GABA(A) receptors, which leads to the disinhibition of neuronal activity. This disinhibition can lead to the activation of various neurotransmitter systems, including the dopaminergic and serotonergic systems, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
DMCM has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of gene expression. DMCM has also been shown to have anxiogenic effects in animal models, which suggest its potential application in the treatment of anxiety disorders.
実験室実験の利点と制限
One of the advantages of DMCM is its selectivity for GABA(A) receptors, which allows for the specific modulation of the GABAergic system. However, DMCM also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of DMCM, including the development of new synthetic methods for its production, the investigation of its potential applications in the treatment of anxiety disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the development of new analogs of DMCM with improved selectivity and efficacy could lead to the development of new drugs for the treatment of various neurological disorders.
合成法
DMCM can be synthesized through several methods, including the reaction of cyclopentylmethylamine with formaldehyde and dimethylamine. This reaction leads to the formation of DMCM, which can be purified through recrystallization.
科学的研究の応用
DMCM has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DMCM has been used as a tool to study the GABAergic system, which is essential for the regulation of neuronal excitability. DMCM acts as a selective antagonist of GABA(A) receptors, which are responsible for the inhibitory effects of GABA in the brain.
特性
CAS番号 |
17943-83-8 |
|---|---|
分子式 |
C12H23N |
分子量 |
181.32 g/mol |
IUPAC名 |
N,N-dimethyl-1-(2-methyl-5-propan-2-ylidenecyclopentyl)methanamine |
InChI |
InChI=1S/C12H23N/c1-9(2)11-7-6-10(3)12(11)8-13(4)5/h10,12H,6-8H2,1-5H3 |
InChIキー |
KMTNBUQGZLIPMN-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C(C)C)C1CN(C)C |
正規SMILES |
CC1CCC(=C(C)C)C1CN(C)C |
同義語 |
[1R,5R,(-)]-2-Isopropylidene-N,N,5-trimethylcyclopentanemethanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



